molecular formula C15H24ClNO4 B4031631 5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride

5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride

Cat. No.: B4031631
M. Wt: 317.81 g/mol
InChI Key: AMPYOOHIUNJGKD-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride is a specialty chemical compound used primarily in proteomics research. This compound is known for its unique structure, which includes a furan ring substituted with tert-butyl, methyl, and morpholin-4-ylmethyl groups, and a carboxylic acid functional group in the form of its hydrochloride salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the furan ring, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The morpholin-4-ylmethyl group is then added via a nucleophilic substitution reaction. Finally, the carboxylic acid group is introduced, and the compound is converted to its hydrochloride salt form through acidification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butyl-2-methyl-furan-3-carboxylic acid
  • 4-Morpholin-4-ylmethyl-furan-3-carboxylic acid
  • 2-Methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid

Uniqueness

5-Tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its hydrophobicity, while the morpholin-4-ylmethyl group provides a site for potential interactions with biological molecules. This combination makes it a versatile compound for various research applications .

Properties

IUPAC Name

5-tert-butyl-2-methyl-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4.ClH/c1-10-12(14(17)18)11(13(20-10)15(2,3)4)9-16-5-7-19-8-6-16;/h5-9H2,1-4H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPYOOHIUNJGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C(C)(C)C)CN2CCOCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

435342-04-4
Record name 3-Furancarboxylic acid, 5-(1,1-dimethylethyl)-2-methyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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